molecular formula C11H11N3O3 B8598552 2-(2-Amino-4-methoxycarbonylphenyl)-2-cyanoacetamide

2-(2-Amino-4-methoxycarbonylphenyl)-2-cyanoacetamide

Cat. No.: B8598552
M. Wt: 233.22 g/mol
InChI Key: NLSHVILYXNOSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4-methoxycarbonylphenyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 3-amino-4-(2-amino-1-cyano-2-oxoethyl)benzoate

InChI

InChI=1S/C11H11N3O3/c1-17-11(16)6-2-3-7(9(13)4-6)8(5-12)10(14)15/h2-4,8H,13H2,1H3,(H2,14,15)

InChI Key

NLSHVILYXNOSKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(C#N)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5% Palladium-activated carbon (80 mg) was added to a solution of 2-cyano-2-(4-methoxycarbonyl-2-nitrophenyl)acetamide (Reference compound 1-5, 1.0 g, 3.8 mmol) in ethanol (10 mL), and the mixture was stirred at room temperature overnight under hydrogen atmosphere (3 kgf/cm2). After the reaction mixture was filtered throught Celite®, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title reference compound (0.42 g) as a brown solid (yield 47%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
47%

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